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molecular formula C8H5N3 B140298 1H-indazole-6-carbonitrile CAS No. 141290-59-7

1H-indazole-6-carbonitrile

Cat. No. B140298
M. Wt: 143.15 g/mol
InChI Key: QVGRVWCYOJDNQK-UHFFFAOYSA-N
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Patent
US06376499B1

Procedure details

A solution of sodium nitrite (218 mg, 3.16 mmol) in water (1 mL) was added dropwise over 2 min to a stirred suspension of 3-amino-6-cyanoindazole (250 mg, 1.58 mmol) in water (1 mL) and acetic acid (2 mL) at 0° C. The resulting thick suspension was warmed to rt. After 16 h the mixture was cooled to 0° C. and the solids were collected by filtration, washing with cold water. The solids were suspended in 0.1 M HCl (4 mL), DME (3 mL) was added and the resulting mixture was stirred and heated to 80° C. for 1.5 h. The reaction was cooled and concentrated to ⅓ the volume. The residue was neutralised with sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate layer was washed with water and brine, dried (Na2SO4) and evaporated in vacuo. The residue was purified by chromatography on silica (5:1 chloroform/ethyl acetate) to give the title compound as a yellow solid:
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:14]2[C:9](=[CH:10][C:11]([C:15]#[N:16])=[CH:12][CH:13]=2)[NH:8][N:7]=1>O.C(O)(=O)C>[C:15]([C:11]1[CH:10]=[C:9]2[C:14]([CH:6]=[N:7][NH:8]2)=[CH:13][CH:12]=1)#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
218 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=NNC2=CC(=CC=C12)C#N
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 16 h the mixture was cooled to 0° C.
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washing with cold water
ADDITION
Type
ADDITION
Details
DME (3 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (5:1 chloroform/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2C=NNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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